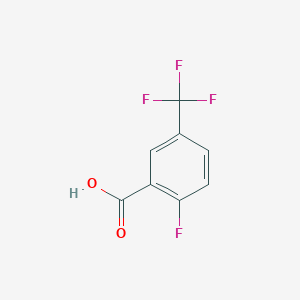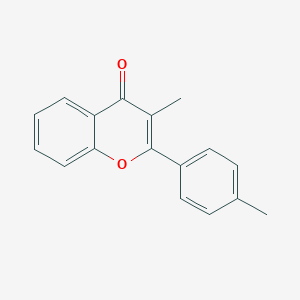
(Bromomethyl)cyclohexane
描述
(Bromomethyl)cyclohexane, also known as cyclohexylmethyl bromide, is an organic compound with the molecular formula C7H13Br. It is a colorless liquid that is used as an intermediate in organic synthesis. The compound is characterized by a bromomethyl group attached to a cyclohexane ring, making it a versatile reagent in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: (Bromomethyl)cyclohexane can be synthesized through the bromination of cyclohexylmethanol. The reaction typically involves the use of hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents. The reaction is carried out under controlled conditions to ensure the selective formation of the bromomethyl group.
Industrial Production Methods: In industrial settings, this compound is produced by the bromination of cyclohexylmethanol using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is conducted at elevated temperatures to achieve high yields and purity.
化学反应分析
Types of Reactions: (Bromomethyl)cyclohexane undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form cyclohexene.
Oxidation Reactions: The compound can be oxidized to form cyclohexanone or cyclohexanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or alcoholic solutions.
Elimination: Sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed:
Nucleophilic Substitution: Cyclohexylmethanol, cyclohexylmethylamine, or cyclohexylacetonitrile.
Elimination: Cyclohexene.
Oxidation: Cyclohexanone or cyclohexanol.
科学研究应用
(Bromomethyl)cyclohexane is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents.
Material Science: It is employed in the preparation of polymers and other advanced materials.
Biological Studies: this compound is used as a reagent in biochemical assays and studies involving enzyme inhibition.
作用机制
The mechanism of action of (Bromomethyl)cyclohexane involves the formation of a reactive intermediate, which can undergo various transformations depending on the reaction conditions. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the compound loses a proton and a bromine atom to form an alkene. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
相似化合物的比较
(Bromomethyl)cyclohexane can be compared with other similar compounds such as:
(Bromomethyl)cyclopentane: Similar structure but with a five-membered ring.
(Bromomethyl)cyclopropane: Contains a three-membered ring, leading to different reactivity.
Cyclohexylmethyl chloride: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: this compound is unique due to its six-membered ring structure, which provides stability and reactivity. The presence of the bromomethyl group allows for a wide range of chemical transformations, making it a valuable reagent in organic synthesis.
属性
IUPAC Name |
bromomethylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Br/c8-6-7-4-2-1-3-5-7/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWSLBWDFJMSFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60180190 | |
| Record name | Cyclohexane, (bromomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60180190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2550-36-9 | |
| Record name | Cyclohexane, (bromomethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002550369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexane, (bromomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60180190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (bromomethyl)cyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is (bromomethyl)cyclohexane used in the synthesis of biologically active compounds?
A1: this compound serves as a crucial starting material for creating a variety of compounds, including those with potential as CDK2 inhibitors. For instance, it's utilized in the synthesis of 2,4-diamino-6-cyclohexylmethoxy-5-nitrosopyrimidines and their 5-cyano-NNO-azoxy derivatives []. These compounds exhibit promising activity against CDK2, a protein implicated in the development of various cancers.
Q2: Can you explain the role of this compound in the synthesis pathway of these CDK2 inhibitors?
A2: In the synthesis of these CDK2 inhibitors, this compound is first reacted with 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one. This reaction, facilitated by microwave heating, results in the alkylation of the pyrimidine ring, introducing the cyclohexylmethoxy group, a key structural feature for CDK2 inhibition []. This step highlights the compound's role in building the core structure of the target molecules.
Q3: The research mentions modifications at the 2-position of the pyrimidine ring. How does the structure of the substituent at this position influence the biological activity of these CDK2 inhibitors?
A3: Research indicates that incorporating linear or less sterically hindered amines at the 2-position of the pyrimidine ring can lead to slightly improved activity against CDK2 compared to the lead compound NU6027 []. Conversely, bulkier substituents at this position tend to decrease the inhibitory activity. This suggests that steric hindrance around the 2-position can interfere with the molecule's binding to CDK2.
Q4: The research mentions the use of this compound in the synthesis of chiral segments for taxane-type diterpenoids. Could you elaborate on this application?
A4: Taxane-type diterpenoids are complex natural products with significant medicinal value, particularly as anticancer agents. this compound, derived from d-camphor, can be utilized to create chiral segments that mimic the left-hand side of these intricate molecules []. These segments serve as crucial building blocks in the total synthesis of taxanes, allowing chemists to access these valuable compounds in a controlled and efficient manner.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[(E)-1,3-benzothiazol-2-yldiazenyl]cyanamide](/img/structure/B57002.png)









